molecular formula C9H10Br2O2 B117143 1,3-Dibromo-5-(dimethoxymethyl)benzene CAS No. 157866-05-2

1,3-Dibromo-5-(dimethoxymethyl)benzene

Cat. No. B117143
M. Wt: 309.98 g/mol
InChI Key: QONDTXWLYJSIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-5-(dimethoxymethyl)benzene is a chemical compound that has gained significant attention in scientific research. It is a colorless and odorless solid that is soluble in organic solvents. This compound has various applications in the field of organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 1,3-Dibromo-5-(dimethoxymethyl)benzene is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

1,3-Dibromo-5-(dimethoxymethyl)benzene has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the expression of genes involved in cell cycle progression and DNA repair. Furthermore, it has been shown to induce the expression of genes involved in apoptosis and cell death.

Advantages And Limitations For Lab Experiments

1,3-Dibromo-5-(dimethoxymethyl)benzene has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it easy to handle and store. It also has a well-established synthesis method, which allows for the preparation of large quantities of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous systems. It is also relatively expensive compared to other building blocks used in organic synthesis.

Future Directions

There are various future directions for the research of 1,3-Dibromo-5-(dimethoxymethyl)benzene. One of the areas of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of 1,3-Dibromo-5-(dimethoxymethyl)benzene as a building block for the preparation of novel polymeric materials and functionalized derivatives is also an area of interest.

Scientific Research Applications

1,3-Dibromo-5-(dimethoxymethyl)benzene has various applications in scientific research. It is used as a building block in organic synthesis to prepare various functionalized derivatives. It is also used as a precursor in the synthesis of polymeric materials, such as polyesters and polycarbonates. In medicinal chemistry, it has been reported to exhibit antitumor activity against various cancer cell lines. Furthermore, it has been used as a ligand in metal-catalyzed reactions, such as Suzuki coupling and Heck reaction.

properties

CAS RN

157866-05-2

Product Name

1,3-Dibromo-5-(dimethoxymethyl)benzene

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

1,3-dibromo-5-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3

InChI Key

QONDTXWLYJSIIB-UHFFFAOYSA-N

SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

Canonical SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

Other CAS RN

157866-05-2

synonyms

3,5-Dibromobenzaldehyde dimethyl acetal

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 13.2 g (50 mmoles) of crude 3,5-dibromobenzaldehyde, 2 mL (50 mmoles) of methanol, and 100 mg of p-toluenesulfonic acid in 100 mL of 2,2-dimethoxypropane was heated to reflux 6 hrs. After cooling, solvent was removed in vacuo to give a brown oil. This was applied on silica gel and washed with 1:20 ethylacetate:hexane mixture. The filtrate was concentrated to orange brown oil of the desired acetal.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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